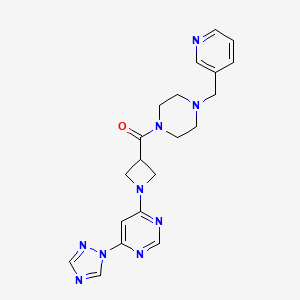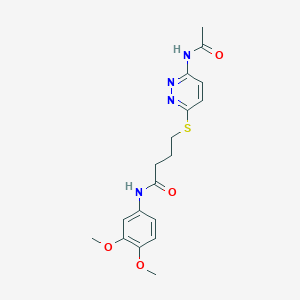
1,5-Dibromo-3-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Dibromo-3-fluoro-2-iodobenzene” is a chemical compound with the CAS Number: 202982-76-1 . It has a molecular weight of 379.79 . The IUPAC name for this compound is 1,5-dibromo-3-fluoro-2-iodobenzene .
Molecular Structure Analysis
The InChI code for “1,5-Dibromo-3-fluoro-2-iodobenzene” is 1S/C6H2Br2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H . This indicates that the compound consists of a benzene ring with bromine atoms at the 1 and 5 positions, a fluorine atom at the 3 position, and an iodine atom at the 2 position.Physical And Chemical Properties Analysis
“1,5-Dibromo-3-fluoro-2-iodobenzene” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
1,5-Dibromo-3-fluoro-2-iodobenzene serves as a precursor in the synthesis of various organic compounds. This compound is used in sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations, leading to the creation of valuable derivatives for further chemical reactions (Diemer, Leroux, & Colobert, 2011).
Halogen Scrambling and Buttressing Effects
In organic chemistry, the behavior of compounds like 1,5-Dibromo-3-fluoro-2-iodobenzene under certain conditions can demonstrate halogen scrambling and buttressing effects. These phenomena are important in understanding the reactivity and stability of organometallic intermediates in chemical synthesis (Mongin, Marzi, & Schlosser, 2001).
Spectroscopic Analysis
Spectroscopic techniques like FTIR and Raman have been utilized to investigate the vibrational properties of compounds related to 1,5-Dibromo-3-fluoro-2-iodobenzene. These studies provide insights into the molecular structure and dynamics of such compounds (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction
Crystal structure prediction is another area of interest. Theoretical studies using first principles have been conducted to predict the crystal structure of molecules related to 1,5-Dibromo-3-fluoro-2-iodobenzene, contributing to our understanding of molecular interactions and structure formation (Misquitta, Welch, Stone, & Price, 2008).
Kinetic Studies in Surface Chemistry
1,5-Dibromo-3-fluoro-2-iodobenzene and related compounds have been used in kinetic studies, particularly in surface chemistry. These studies explore the nature of chemical reactions, such as phenyl coupling, on surfaces like Cu(111) and the effects of different substituents on these processes (Meyers & Gellman, 1995).
Hyperbranched Poly(arylene ether)s Synthesis
In polymer chemistry, derivatives of 1,5-Dibromo-3-fluoro-2-iodobenzene are used to synthesize hyperbranched poly(arylene ether)s. These materials have applications in various fields due to their unique properties and high molecular weight (Banerjee, Komber, Häussler, & Voit, 2009).
Trans-metalation in Palladium-Catalyzed Borylation
Research has explored the role of 1,5-Dibromo-3-fluoro-2-iodobenzene in the trans-metalation process in palladium-catalyzed borylation reactions. Such studies are crucial for understanding and improving catalytic processes in organic synthesis (Sumimoto, Iwane, Takahama, & Sakaki, 2004).
Chemical Modification of Erythrocyte Membranes
In biochemistry, compounds like 1,5-Dibromo-3-fluoro-2-iodobenzene have been used to study the chemical modification of erythrocyte membranes. Such research helps in understanding cell membrane dynamics and properties (Berg, Diamond, & Marfey, 1965).
Organometallic Chemistry and Solvent Properties
Partially fluorinated benzenes, similar to 1,5-Dibromo-3-fluoro-2-iodobenzene, are increasingly recognized for their use in organometallic chemistry and as solvents in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Photodissociation Dynamics in UV Photolysis
Studies on the photodissociation dynamics of halogenated benzenes, related to 1,5-Dibromo-3-fluoro-2-iodobenzene, provide insights into the photochemical behavior of these molecules under UV light, which is essential for understanding chemical reactions triggered by light exposure (Murdock, Crow, Ritchie, & Ashfold, 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Eigenschaften
IUPAC Name |
1,5-dibromo-3-fluoro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURVCDCHYBPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-3-fluoro-2-iodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2458940.png)
![1-{2-[6-(Dimethylamino)pyridazin-3-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2458942.png)

![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![3-butyramido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2458945.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)


![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)


